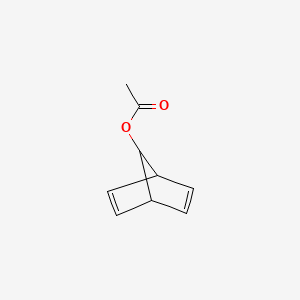
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene is a bicyclic compound that belongs to the class of monoterpenes. Monoterpenes are hydrocarbons that are commonly found in essential oils and are known for their diverse biological activities . This compound is characterized by its unique bicyclic structure, which consists of two linked isoprene units.
Vorbereitungsmethoden
The synthesis of 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene typically involves the acetylation of bicyclo(2.2.1)-2,5-heptadiene. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene involves its interaction with specific molecular targets and pathways. The acetoxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
7-Acetoxybicyclo(2.2.1)-2,5-heptadiene can be compared with other similar compounds such as:
Bicyclo(2.2.1)-2,5-heptadiene: The parent compound without the acetoxy group.
7-Acetoxybicyclo(2.2.1)-2,5-heptane: A more saturated analog.
7-Acetoxybicyclo(2.2.1)-2,5-heptene: A compound with a different degree of unsaturation.
The uniqueness of this compound lies in its specific acetoxy functional group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13426-49-8 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
7-bicyclo[2.2.1]hepta-2,5-dienyl acetate |
InChI |
InChI=1S/C9H10O2/c1-6(10)11-9-7-2-3-8(9)5-4-7/h2-5,7-9H,1H3 |
InChI-Schlüssel |
FLHISVDCSFSARC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2C=CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


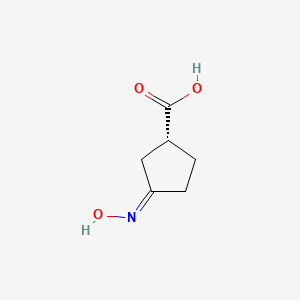

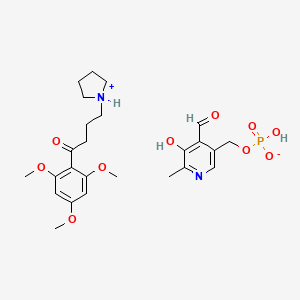
![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
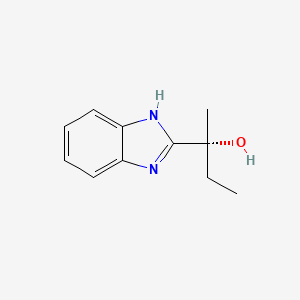
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)

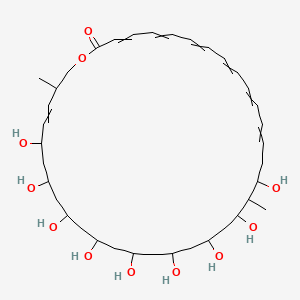

![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)
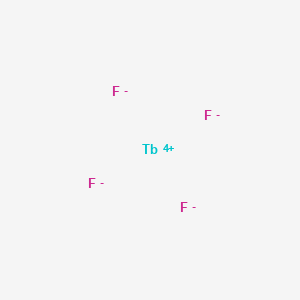
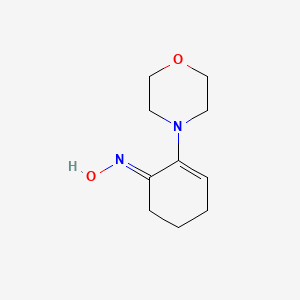
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
